REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH:11]1([C:14](Cl)=[O:15])[CH2:13][CH2:12]1.[CH2:17](N(CC)CC)[CH3:18]>>[CH:11]1([C:14]([NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[O:15])[CH2:13][CH2:12][CH2:18][CH2:17]1
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Name
|
|
Quantity
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31.5 g
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Type
|
reactant
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Smiles
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NC1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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17.3 g
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Type
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reactant
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Smiles
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C1(CC1)C(=O)Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C1(CCCC1)C(=O)NC1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |